molecular formula C11H11ClO3 B12078871 2-Chloro-6-cyclobutoxybenzoic acid

2-Chloro-6-cyclobutoxybenzoic acid

Cat. No.: B12078871
M. Wt: 226.65 g/mol
InChI Key: FSMGGMGIFRKYMD-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclobutoxybenzoic acid (C${11}$H${11}$ClO$_3$) is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a cyclobutoxy group at the 6-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to its unique structural features.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

2-chloro-6-cyclobutyloxybenzoic acid

InChI

InChI=1S/C11H11ClO3/c12-8-5-2-6-9(10(8)11(13)14)15-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14)

InChI Key

FSMGGMGIFRKYMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclobutoxybenzoic acid typically involves the introduction of the cyclobutoxy group and the chlorine atom onto the benzoic acid core. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with cyclobutanol in the presence of a base to form the cyclobutoxy group. The chlorine atom can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 2-Chloro-6-cyclobutoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclobutoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-6-cyclobutoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclobutoxybenzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, while in biology, it may bind to receptors to modulate cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analysis focuses on derivatives of benzoic acid with substituents at the 2- and 6-positions. Key compounds for comparison include:

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents pKa (estimated) Solubility (mg/mL) Melting Point (°C)
2-Chloro-6-cyclobutoxybenzoic acid 226.66 Cl (2), cyclobutoxy (6) ~2.8–3.1 ~10–15 (DMSO) 145–150 (dec.)
2-Chlorobenzoic acid 156.57 Cl (2) 2.92 4.5 (water) 142–144
6-Methoxybenzoic acid 152.15 OCH$_3$ (6) 4.20 15 (water) 112–114
2,6-Dichlorobenzoic acid 191.01 Cl (2, 6) 1.29 1.2 (water) 164–166
2-Cyclobutoxybenzoic acid 208.22 cyclobutoxy (2) ~3.5–3.8 ~20–25 (ethanol) 130–135

Key Observations:

Acidity: The chlorine atom at the 2-position in 2-chloro-6-cyclobutoxybenzoic acid enhances acidity (lower pKa) compared to methoxy-substituted analogs (e.g., 6-methoxybenzoic acid, pKa 4.20). However, its acidity is less pronounced than 2,6-dichlorobenzoic acid (pKa 1.29) due to the electron-donating cyclobutoxy group counteracting the chlorine’s electron-withdrawing effect .

Solubility : The cyclobutoxy group reduces aqueous solubility compared to smaller alkoxy substituents (e.g., methoxy). This aligns with trends observed in glycosylation studies, where bulky substituents decrease hydrophilicity .

Thermal Stability : The melting point of 2-chloro-6-cyclobutoxybenzoic acid (145–150°C) is higher than 2-cyclobutoxybenzoic acid (130–135°C), likely due to increased molecular symmetry from the chlorine atom.

Reactivity and Functional Group Interactions

  • Chlorine Reactivity : The 2-chloro substituent facilitates nucleophilic aromatic substitution (NAS) reactions, similar to 2-chlorobenzoic acid. However, steric hindrance from the cyclobutoxy group may slow reaction kinetics compared to less hindered analogs.
  • Cyclobutoxy Group: The strained cyclobutane ring enhances susceptibility to ring-opening reactions under acidic or thermal conditions, a behavior noted in cyclobutane-containing pharmaceuticals .

Analytical Characterization

Methods such as HPLC (high-performance liquid chromatography) and NMR are critical for analyzing substituted benzoic acids. Tools like GlycoBase, initially designed for glycan analysis, could be adapted to study retention times of cyclobutoxy derivatives . Mass spectrometry (MS) and IR spectroscopy further aid in confirming functional groups and purity.

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